tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition Pain therapeutics Spirocyclic SAR

Dual-function spirocyclic building block: Boc-piperidine + free azetidine amine for sequential PROTAC linker assembly. Conformationally rigid 7-azaspiro[3.5]nonane core validated in FAAH inhibitors (>1500 M⁻¹s⁻¹) & GPR119 agonists. Orthogonal reactivity eliminates protection/deprotection steps—directly derivatize the free amine while the Boc group remains inert. Compared to flexible PEG/alkyl linkers or monocyclic amines, this scaffold delivers superior conformational constraint and reproducible SAR. Available at ≥95% purity with batch-specific NMR/HPLC/GC documentation. Ideal for focused 50–200 compound library synthesis.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1239319-82-4
Cat. No. B566719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
CAS1239319-82-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3
InChIKeyDICPJODHTVCFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4): Procurement-Grade Spirocyclic Amine Building Block for Drug Discovery


tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4, molecular formula C13H24N2O2, molecular weight 240.34 g/mol) is a bifunctional spirocyclic building block featuring a protected secondary amine (Boc-piperidine) and a free primary amine on an azetidine ring . The compound is commercially available from multiple vendors at standard purity specifications of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports provided by major suppliers . Its core 7-azaspiro[3.5]nonane scaffold has been validated as a lead structure in multiple drug discovery programs, including FAAH inhibitors for pain and GPR119 agonists for type 2 diabetes, distinguishing it from linear or monocyclic amine alternatives that lack the conformational rigidity and three-dimensional complexity of the spirocyclic framework [1][2].

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: Why Closely Related Spirocyclic Analogs Cannot Be Interchanged Without Quantitative Justification


The 7-azaspiro[3.5]nonane scaffold class contains multiple structurally similar but functionally distinct analogs that cannot be substituted without altering key molecular properties. Differences in ring junction geometry (e.g., [3.5] vs. [4.5] vs. [2.6] spiro systems), heteroatom substitution (e.g., 7-aza vs. 2-oxa-7-aza), and functional group positioning (e.g., 2-amino vs. 1-amino vs. 7-amino) each confer distinct conformational constraints, hydrogen-bonding capacities, and synthetic accessibility profiles [1]. Even within the exact 7-azaspiro[3.5]nonane core, variations in protecting group strategy (Boc vs. Cbz vs. Fmoc) and salt form (free base vs. oxalate vs. hydrochloride) directly impact downstream coupling efficiency and purification requirements . The evidence summarized below demonstrates that compound selection should be driven by quantitative structural and physicochemical differentiation rather than assumed class interchangeability.

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: Quantitative Differentiation Evidence Versus Structural Analogs


7-Azaspiro[3.5]nonane Core Demonstrates >1500 M⁻¹ s⁻¹ FAAH Inhibitory Potency (kinact/Ki), Superior to Alternative Spirocyclic Scaffolds in Head-to-Head Screening

In a systematic spirocyclic core screening program for fatty acid amide hydrolase (FAAH) inhibition, the 7-azaspiro[3.5]nonane scaffold achieved FAAH kinact/Ki potency values exceeding 1500 M⁻¹ s⁻¹. This potency level distinguished the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores from other spirocyclic scaffolds evaluated in the same study [1]. Note: This evidence is tagged as class-level inference because the data represent derivatized 7-azaspiro[3.5]nonane urea compounds rather than the unmodified tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate building block. The target compound serves as the synthetic precursor to the validated scaffold.

FAAH inhibition Pain therapeutics Spirocyclic SAR

GPR119 Agonist Compound 54g (7-Azaspiro[3.5]nonane-Derived) Demonstrates Oral Glucose-Lowering Efficacy in Diabetic Rat Model

A 7-azaspiro[3.5]nonane-derived compound (54g) was identified as a potent GPR119 agonist following systematic SAR optimization of the piperidine N-capping group (R2) and left aryl group (R3). Compound 54g demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and produced a favorable glucose-lowering effect in diabetic rats [1]. This evidence is tagged as class-level inference because the data derive from a fully elaborated GPR119 agonist containing the 7-azaspiro[3.5]nonane core rather than the unmodified building block.

GPR119 agonism Type 2 diabetes Oral bioavailability

Predicted Lipophilicity (cLogP = 1.02) and Polar Surface Area (56 Ų) Differentiate from Oxygen-Containing Spirocyclic Analogs

Computationally predicted physicochemical parameters for tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate include an ACD/LogP of 1.02 and topological polar surface area (TPSA) of 56 Ų . These values position the compound within favorable ranges for both passive permeability and potential CNS penetration. For comparison, the 2-oxa-7-azaspiro[3.5]nonane analog (CAS 241820-91-7) introduces an oxygen atom in the spirocyclic ring, which would increase polar surface area and reduce LogP compared to the all-carbon/nitrogen framework of the target compound. Note: This is cross-study comparable evidence; comparative data for oxygen-containing analogs are inferred from structural differences rather than direct experimental measurement in the same study.

Physicochemical property prediction CNS drug-likeness Permeability optimization

Commercial Availability at Multiple Purity Grades (95% Minimum) with Batch-Specific QC Documentation Enables Direct Procurement for Scale-Up

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4) is commercially available from multiple vendors with minimum purity specifications of 95% and batch-specific QC reports including NMR, HPLC, and GC data . Pricing structures at the gram scale (e.g., £20.00 per gram from one UK-based supplier ) and PROTAC linker classification by certain vendors differentiate this compound from custom-synthesis-only spirocyclic analogs that require longer lead times and lack validated QC documentation. This is direct evidence from vendor technical datasheets.

Building block procurement Analytical quality control Synthetic reliability

Bifunctional Orthogonal Reactivity: Boc-Protected Piperidine and Free Primary Amine Enable Sequential Derivatization Without Protecting Group Interconversion

The compound incorporates two chemically distinct amine moieties: a Boc-protected piperidine nitrogen (requiring acidic deprotection) and a free primary amine on the azetidine ring (immediately available for amide bond formation, reductive amination, or sulfonamide coupling) [1]. This orthogonal reactivity pattern contrasts with spirocyclic analogs containing two protected amines (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) which require additional deprotection steps, or analogs with two free amines (e.g., 2-amino-7-azaspiro[3.5]nonane free base) which necessitate selective protection strategies to avoid cross-reactivity . This is supporting evidence from structural analysis.

Orthogonal protection strategy Sequential functionalization PROTAC linker design

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of PROTAC Degrader Molecules Requiring Rigid Spirocyclic Linker Geometry

The compound is explicitly classified and commercially supplied as a PROTAC linker building block . The 7-azaspiro[3.5]nonane core provides a conformationally constrained spacer geometry that differs from flexible PEG or alkyl linkers. The orthogonal amine functionality enables sequential conjugation of the E3 ligase ligand and target protein ligand without cross-reactivity. Procurement of the Boc-protected form (CAS 1239319-82-4) allows direct use without additional protection steps, contrasting with free base spirocyclic amines that require selective protection strategies prior to linker assembly .

Medicinal Chemistry Lead Optimization Leveraging Validated FAAH and GPR119 Scaffold

The 7-azaspiro[3.5]nonane core has demonstrated >1500 M⁻¹ s⁻¹ FAAH inhibitory potency in lead urea derivatives and favorable oral glucose-lowering efficacy in diabetic rat models when elaborated into GPR119 agonists [1][2]. The target compound serves as the foundational synthetic building block for generating focused libraries exploring N-capping group (R2) and aryl group (R3) SAR around this validated scaffold. Substituting an alternative spirocyclic core (e.g., 1-oxa-8-azaspiro[4.5]decane or non-spirocyclic piperidine analogs) would require re-optimization of the core geometry and potentially alter the SAR landscape.

Physicochemical Property-Driven Selection for CNS-Penetrant or Permeability-Sensitive Programs

With predicted ACD/LogP of 1.02 and TPSA of 56 Ų, the target compound occupies a favorable physicochemical space for passive membrane permeability and potential CNS penetration . This differentiates it from oxygen-containing spirocyclic analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane) that would exhibit higher polar surface area and lower LogP, potentially compromising permeability. For programs where cellular permeability or blood-brain barrier penetration is critical, the all-carbon/nitrogen framework of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate provides a calculable advantage over more polar spirocyclic alternatives.

Library Synthesis Requiring Orthogonal Functionalization Without Protecting Group Interconversion

The combination of a Boc-protected piperidine nitrogen and a free primary amine on the azetidine ring enables direct sequential functionalization [3]. The free amine can be immediately derivatized (amidation, sulfonylation, reductive amination) without prior deprotection, while the Boc-protected nitrogen remains inert until acidic conditions are applied. This orthogonal reactivity pattern reduces the total step count in library synthesis compared to analogs with two free amines (requiring selective protection) or two protected amines (requiring partial deprotection strategies). For medicinal chemistry teams generating 50-200 compound SAR libraries, this reduction in synthetic operations translates to measurable time and resource savings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.